Product packaging for Dimethyl 2-phenylbutanedioate(Cat. No.:CAS No. 15463-92-0)

Dimethyl 2-phenylbutanedioate

Cat. No.: B096373
CAS No.: 15463-92-0
M. Wt: 222.24 g/mol
InChI Key: CGVIBFZHFCVINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 2-phenylbutanedioate (CAS 15463-92-0) is a phenyl-substituted succinic acid dimethyl ester with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound serves as a key chemical intermediate in medicinal chemistry research. Recent scientific investigations have explored its derivatives as promising candidates for anticancer agents. These derivatives have demonstrated significant antiproliferative effects in studies against human tumor cell lines, including ovarian adenocarcinoma, while showing comparatively lower toxicity to normal cells, indicating potential for selective action . The compound should be handled in accordance with laboratory safety protocols. As a chemical reagent, it is labeled with the signal word "Warning" and may cause harmful effects if inhaled, upon skin contact, or if swallowed. Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is recommended. Always use in a well-ventilated area or chemical fume hood . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B096373 Dimethyl 2-phenylbutanedioate CAS No. 15463-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-phenylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVIBFZHFCVINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342554
Record name Butanedioic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15463-92-0
Record name 1,4-Dimethyl 2-phenylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15463-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 2 Phenylbutanedioate

Established Conventional Synthesis Routes to Dimethyl 2-phenylbutanedioate

Conventional synthetic approaches to this compound and its precursors have been well-documented, providing a solid foundation for its preparation in both laboratory and industrial settings.

Condensation and Hydrolysis Pathways for Phenylsuccinic Acid Diester Precursors

A prominent method for the synthesis of phenylsuccinic acid diesters involves the condensation of phenylacetate (B1230308) and chloracetate derivatives. google.com This approach typically utilizes a phase transfer catalyst to facilitate the reaction between the two ester components. For instance, the condensation of a phenylacetate compound with a chloracetate compound in the presence of a quaternary ammonium (B1175870) salt as a phase transfer catalyst yields the corresponding phenylsuccinic acid diester. google.com The reaction is often carried out in a biphasic system, with an aqueous solution of sodium hydroxide (B78521) and an organic solvent like methyl tert-butyl ether. google.com The resulting diester can then be hydrolyzed to phenylsuccinic acid, which can be subsequently esterified to this compound. A patented method describes the synthesis of phenylsuccinic acid where the diester intermediate is hydrolyzed using an esterase, highlighting a green chemistry approach. google.com

Table 1: Condensation and Hydrolysis for Phenylsuccinic Acid Diester Precursors

Reactants Catalyst/Reagents Solvent Temperature (°C) Product Yield (%) Reference
Phenylacetate, Chloracetate Phase Transfer Catalyst, NaOH Methyl tert-butyl ether/Water 40-50 Phenylsuccinic acid diester >50 (intermediate) google.com

Esterification Protocols for Phenylsuccinic Acid Derivatives

The direct esterification of phenylsuccinic acid and its derivatives serves as a straightforward route to this compound. Classical Fischer-Speier esterification conditions, employing an alcohol in the presence of a strong acid catalyst, are commonly used. For example, phenylsuccinic acid can be esterified by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid or hydrogen chloride. orgsyn.org The esterification of related diphenylsuccinic acids with methanol has also been reported to proceed readily. buchler-gmbh.com

Another approach involves the hydrolysis of dinitriles followed by esterification. For example, ethyl α,β-dicyano-β-phenylpropionate can be hydrolyzed with concentrated hydrochloric acid to yield phenylsuccinic acid, which is then esterified. orgsyn.org

Table 2: Esterification of Phenylsuccinic Acid Derivatives

Starting Material Reagents Conditions Product Yield (%) Reference
α-Cyano-β-phenylacrylic acid Absolute ethanol (B145695), Anhydrous HCl Reflux, 4.5 hours Ethyl α-cyano-β-phenylacrylate 80-91 orgsyn.org

Carbonylation Reactions of Olefins to Yield this compound

The carbonylation of olefins presents a highly efficient and atom-economical method for the synthesis of succinates. ucl.ac.ukbuchler-gmbh.com Palladium-catalyzed bis-alkoxycarbonylation of styrene (B11656) with carbon monoxide and methanol directly yields this compound. These reactions are often carried out under mild conditions and can be highly selective. The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) or palladium(II) chloride, and a ligand. wikipedia.org The dicarbonylation of trans-β-deuteriostyrene has been shown to proceed with syn-stereospecificity.

The use of aryl α-diimine/palladium(II) complexes as catalysts has been effective for the bis-alkoxycarbonylation of various olefins, including styrene, to produce the corresponding succinates in good yields.

Table 3: Palladium-Catalyzed Carbonylation of Styrene

Olefin Alcohol Catalyst System Conditions Product Yield (%) Reference
Styrene Methanol Pd(TFA)₂ / Aryl α-diimine ligand, p-benzoquinone 4 bar CO, 20 °C This compound up to 97

Electrochemical Synthesis Pathways to 2-Phenylsuccinates

Electrochemical methods offer a sustainable alternative for the synthesis of 2-phenylsuccinates. The stereoselective carboxylation of chiral cinnamic acid derivatives can be achieved through galvanostatic reduction under a carbon dioxide atmosphere. Subsequent treatment with diazomethane (B1218177) affords the corresponding 2-phenylsuccinate esters in satisfactory yields. The use of chiral auxiliaries, such as 4R-(diphenylmethyl)-oxazolidin-2-one, allows for diastereoselective synthesis, with the R-isomer being the major product.

Furthermore, the electrochemical carboxylation of cinnamate (B1238496) esters using a magnesium sacrificial anode in acetonitrile (B52724) saturated with carbon dioxide has been reported to produce mono- and dicarboxylic acids, which can be converted to the corresponding esters.

Table 4: Electrochemical Synthesis of 2-Phenylsuccinates

Substrate Conditions Product Yield (%) Diastereomeric Ratio Reference
Chiral cinnamic acid derivatives Galvanostatic reduction, CO₂ atmosphere, then diazomethane Chiral 2-phenylsuccinate esters Satisfactory -
Cinnamic acid derivative with 4R-(diphenylmethyl)-oxazolidin-2-one auxiliary Galvanostatic reduction, CO₂ atmosphere, then diazomethane (R)-2-phenylsuccinate ester - High

Synthesis of Phenylsuccinic Acid Derivatives from (2-nitrovinyl)arenes

A viable route to phenylsuccinic acid derivatives commences with the Michael addition of a malonate ester to a (2-nitrovinyl)arene. For instance, the reaction of (E)-(2-nitrovinyl)benzene with dimethyl malonate, often catalyzed by a base or an organocatalyst, yields dimethyl 2-(2-nitro-1-phenylethyl)malonate. This intermediate possesses the core carbon skeleton of a phenylsuccinic acid derivative.

The subsequent transformation of the nitro group is crucial. The Nef reaction provides a pathway to convert the nitro group into a carbonyl group through hydrolysis under acidic or oxidative conditions. While a direct, one-pot synthesis of this compound from the nitro intermediate is not explicitly detailed in the provided results, the combination of a Michael addition followed by a Nef reaction and subsequent hydrolysis and decarboxylation represents a logical synthetic sequence to access phenylsuccinic acid and its esters.

Asymmetric Synthesis of Enantiopure this compound and Chiral Phenylsuccinates

The generation of enantiomerically pure 2-phenylsuccinates is of considerable interest due to the importance of chiral molecules in various applications. Asymmetric synthesis provides the means to control the stereochemistry of the final product.

One approach involves the use of chiral auxiliaries in electrochemical carboxylation reactions, as mentioned previously. The chiral auxiliary directs the stereochemical outcome of the carboxylation step, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary provides the enantiomerically enriched phenylsuccinate.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of phenylsuccinate precursors. For example, the conjugate addition of malonates to nitroalkenes can be rendered highly enantioselective by using chiral bifunctional organocatalysts, such as those based on Cinchona alkaloids. This establishes a chiral center that is carried through to the final phenylsuccinate product. Copper-catalyzed asymmetric reactions have also been employed to obtain substituted 2-phenylsuccinates in high yield and with good enantiomeric excess. The development of new chiral ligands, such as those with axial chirality, continues to advance the field of asymmetric synthesis.

Table 5: Asymmetric Synthesis of Chiral Phenylsuccinates

Reaction Type Chiral Source Substrate Product Enantiomeric Excess (ee) Reference
Michael Addition Cupreine Base (Organocatalyst) (E)-(2-nitrovinyl)benzene, Dimethyl malonate Dimethyl 2-(2-nitro-1-phenylethyl)malonate -
Conjugate Addition Copper salts with chiral ligands - Substituted 2-phenylsuccinates up to 84%

Enantioselective Catalytic Approaches to Butanedioate Derivatives

The creation of chiral butanedioate derivatives often relies on catalytic enantioselective reactions that establish key stereocenters with high fidelity. While numerous strategies exist for asymmetric synthesis, specific applications to succinates highlight the utility of transition metal catalysis. For instance, the dicarbonylation reaction of trans-β-deuteriostyrene can produce this compound. researchgate.net This reaction, when catalyzed by a system like Pd-(CF3COO)2/2,2'-bipyridine in the presence of 1,4-benzoquinone, proceeds with a specific stereochemical outcome, demonstrating a syn addition. researchgate.net

Furthermore, the development of enantioselective catalytic methods is often driven by the need to access complex chiral molecules, where butanedioate structures serve as crucial intermediates. caltech.edu The pursuit of biologically active compounds has spurred the invention of novel transformations, including catalytic enantioselective hydrogenations and additions, which are applicable to the synthesis of chiral succinate (B1194679) precursors. caltech.edu Organocatalytic peroxidation of α,β-unsaturated aldehydes represents another advanced method for creating chiral motifs that can be elaborated into complex structures. nih.gov

Chiral Auxiliary-Mediated Stereoselective Carboxylation

Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily attaching to a substrate to direct the stereochemical course of a reaction. numberanalytics.com A notable application in the synthesis of 2-phenylsuccinate derivatives involves the stereoselective electrochemical carboxylation of cinnamic acid derivatives bonded to a chiral auxiliary. researchgate.netnih.gov

In this approach, chiral derivatives of cinnamic acid are subjected to galvanostatic reduction under a carbon dioxide atmosphere. researchgate.net Subsequent treatment with diazomethane yields the corresponding dimethyl 2-phenylsuccinate esters. researchgate.net The choice of chiral auxiliary is critical for the diastereoselectivity of the reaction. The use of auxiliaries such as Oppolzer's camphor (B46023) sultam and, particularly, 4R-(diphenylmethyl)-oxazolidin-2-one, has been shown to produce the R-isomer as the major product with a high diastereomeric ratio. researchgate.net This method provides chiral 2-phenyl succinic ester derivatives under mild conditions, in short reaction times, and with satisfactory yields. nih.gov

Chiral AuxiliaryReaction TypeKey Outcome
Oppolzer's Camphor Sultam Electrochemical CarboxylationHigh diastereomeric ratio for 2-phenylsuccinates. researchgate.net
4R-(diphenylmethyl)-oxazolidin-2-one Electrochemical CarboxylationHigh diastereomeric ratio, major product is the R-isomer. researchgate.netnih.gov
Iron Chiral Auxiliary [(η5-C5H5)Fe(CO)(PPh3)] Stereocontrolled ElaborationHigh degree of stereochemical control for producing substituted succinic acid derivatives. researchgate.net

Organocatalytic and Cocatalytic Strategies in Asymmetric Succinate Synthesis

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a cornerstone of modern stereoselective synthesis. mdpi.com These methods, often involving cooperative or cocatalytic systems, provide powerful routes to enantioenriched succinate derivatives. organic-chemistry.orgnih.gov

One sophisticated strategy involves a cooperative catalyst system for enantioselective β-protonation. organic-chemistry.orgnih.gov This system uses three distinct organocatalysts—an N-heterocyclic carbene (NHC), a hydrogen bond donor (HBD) like thiourea, and an acyl transfer agent—to convert aryl-oxobutenoates into highly enantioenriched succinate derivatives. organic-chemistry.org This approach demonstrates the power of combining different activation modes to enhance both yield and enantioselectivity compared to using a single catalyst. organic-chemistry.orgnih.gov

Another advanced method is an enantioselective three-component propargyloxylation reaction realized through the cooperative catalysis of a dirhodium complex and a chiral phosphoric acid (CPA). chinesechemsoc.org This reaction assembles pyridotriazoles, propargyl alcohols, and glyoxylate-derived imines to create polyfunctionalized chiral succinate derivatives that contain adjacent quaternary and tertiary stereocenters. chinesechemsoc.org The Rh(II)/CPA cocatalysis strategy is key to enabling this complex transformation with high yield and excellent enantioselectivity. chinesechemsoc.org

Catalytic StrategyCatalystsSubstratesProductKey Features
Cooperative Catalysis N-Heterocyclic Carbene (NHC), Hydrogen Bond Donor (HBD), Acyl Transfer AgentAryl-oxobutenoatesHighly enantioenriched succinate derivativesEnhanced yield and selectivity through synergistic catalyst action. organic-chemistry.orgnih.gov
Cocatalysis Dirhodium complex (Rh2(esp)2), Chiral Phosphoric Acid (CPA)Pyridotriazoles, Propargyl Alcohols, IminesPolyfunctionalized chiral succinatesAsymmetric three-component reaction creating adjacent quaternary and tertiary stereocenters. chinesechemsoc.org

Zirconium-Catalyzed Asymmetric Carboalumination for Chiral Building Blocks

The Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, developed by Nobel laureate Ei-ichi Negishi, is a powerful method for the asymmetric C-C bond formation on unactivated alkenes. nih.govwikipedia.org This reaction facilitates the chiral functionalization of terminal alkenes using organoaluminium reagents, such as trimethylaluminum (B3029685) or triethylaluminum, under the influence of a chiral zirconocene (B1252598) catalyst like dichlorobis(neomenthylindenyl)zirconium ((-)-(NMI)2ZrCl2). wikipedia.orgarkat-usa.org

The development of the ZACA reaction was challenging due to three major competing side reactions: β-H transfer hydrometalation, bimetallic cyclic carbometalation, and Ziegler-Natta polymerization. nih.govjst.go.jp The successful discovery involved using specific catalysts and chlorinated hydrocarbon solvents to suppress these unwanted pathways. nih.gov The mechanism is believed to involve "superacidic" bimetallic reagents formed from the interaction of the alkylalane and the zirconocene derivative. nih.govresearchgate.net

The ZACA reaction transforms simple terminal alkenes into chiral organoalanes. jst.go.jp These intermediates are versatile chiral building blocks that can be converted into a wide array of other functional groups. nih.gov For example, oxidation of the resulting organoaluminum compound yields a chiral alcohol. wikipedia.org This methodology provides a highly flexible and efficient route for the synthesis of complex chiral compounds, including deoxypolypropionates. jst.go.jp

FeatureDescription
Reaction Name Zirconium-Catalyzed Asymmetric Carboalumination (ZACA)
Catalyst Chiral zirconocene derivatives, e.g., (-)-(NMI)2ZrCl2. nih.govarkat-usa.org
Reagents Terminal Alkenes, Organoaluminium compounds (e.g., AlMe3). wikipedia.org
Product Chiral organoaluminum compounds. wikipedia.org
Significance A rare example of catalytic asymmetric C-C bond formation on unactivated alkenes without a directing group. arkat-usa.orgjst.go.jp
Challenges Suppression of side reactions like β-H transfer hydrometalation and polymerization. nih.govjst.go.jp

Novel and Emerging Synthetic Strategies for this compound

Beyond traditional catalytic methods, novel strategies are emerging for the synthesis of succinate derivatives. One such innovative approach is the one-pot vicinal and geminal double carboalkoxylation through the electroreduction of aromatic vinyl compounds. researchgate.net

In a typical procedure for the synthesis of this compound, the electroreduction of styrene is carried out in an undivided cell equipped with zinc plates as both the anode and cathode. researchgate.net The reaction uses N-carbonylimidazole as the carboxylating agent in a DMF solvent. researchgate.net This electrochemical method proceeds under constant current until a specific amount of electricity has passed through the system, yielding this compound in a high yield of 82%. researchgate.net This strategy represents an efficient and novel route for the construction of the target molecule. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Dimethyl 2 Phenylbutanedioate

General Reactivity Studies of Dimethyl 2-phenylbutanedioate

This compound, also known as dimethyl phenylsuccinate, is a diester that displays reactivity characteristic of its functional groups. The ester moieties are susceptible to nucleophilic attack, particularly at the carbonyl carbons. cymitquimica.comuomustansiriyah.edu.iq This reactivity is fundamental to transformations such as hydrolysis and transesterification. The presence of a phenyl group attached to the α-carbon can influence the reactivity of the adjacent carbonyl group and the α-hydrogen.

The ester groups are subject to hydrolysis, a reaction that can be catalyzed by either acid or base. uomustansiriyah.edu.iqmasterorganicchemistry.com Under basic conditions, saponification occurs, leading to the formation of the corresponding dicarboxylate salt. uomustansiriyah.edu.iq In acidic environments, the reaction is reversible and is known as Fischer esterification. masterorganicchemistry.com

The α-carbon, situated between a phenyl group and a methoxycarbonyl group, possesses hydrogens that can be abstracted under appropriate basic conditions to form an enolate. This enolate is a key intermediate in reactions such as alkylations and condensations, allowing for further functionalization at this position. msu.edu

Studies on related succinate (B1194679) esters have shown that they can undergo intramolecular cyclization reactions. For instance, dimethyl succinate can form succinimide (B58015) under ammonolysis conditions, a reaction driven by the nucleophilic attack of an amide group on the intramolecular ester carbonyl. acs.org While specific studies on the intramolecular cyclization of this compound are not detailed in the provided results, the potential for such reactions exists given the appropriate reagents and conditions.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and while direct catalytic transformations of this compound are not extensively detailed, the principles of related reactions, particularly those involving palladium, provide significant insight. Palladium-catalyzed reactions are especially prominent in carbon-carbon and carbon-heteroatom bond formation. chemie-brunschwig.ch

Palladium-Catalyzed Carbonylation Mechanisms and Stereochemistry

Palladium-catalyzed carbonylation reactions are a versatile method for synthesizing carbonyl-containing compounds. researchgate.netacs.org These reactions often involve the oxidative addition of a substrate to a palladium(0) complex, followed by CO insertion and subsequent reaction with a nucleophile. acs.org The carbonylation of styrenes, which are precursors to phenyl-substituted succinates, has been a subject of mechanistic investigation. acs.orgnih.gov

Two primary competing catalytic cycles are often considered in the palladium-catalyzed alkoxycarbonylation of styrenes: a "hydride cycle" and an "alkoxy cycle". acs.orgnih.gov

Hydride Cycle: This pathway involves a palladium(II) hydride intermediate that undergoes insertion into the alkene. Subsequent CO insertion and alcoholysis yield the saturated ester product. acs.org This cycle is generally favored under acidic conditions. acs.orgnih.gov

Alkoxy Cycle: This pathway proceeds through an alkoxypalladium intermediate, leading to an unsaturated ester product. acs.orgnih.gov

The choice of oxidant can play a crucial role in steering the reaction towards one cycle over the other. acs.orgnih.gov For example, p-benzoquinone can lead to a decrease in pH, favoring the hydride cycle, while copper(II) acetate (B1210297) can maintain a pH range that favors the formation of the alkoxy palladium complex. acs.orgnih.gov

The stereochemistry of palladium-catalyzed carbonylation reactions can be influenced by the nature of the substrate and the catalyst system. researchgate.netacs.org Studies on related systems have shown that the stereoselectivity of the carbonylation product can be dependent on the leaving group of the substrate. researchgate.net

Ligand Design and Influence in Catalytic Reactions of this compound

The ligands coordinated to the palladium center are critical in controlling the reactivity, selectivity, and stability of the catalyst. ethz.ch The electronic and steric properties of ligands can influence several key steps in the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. acs.orgethz.ch

In palladium-catalyzed carbonylation reactions, the choice of phosphine (B1218219) ligands is crucial. acs.orgrsc.org Bidentate phosphine ligands, such as Xantphos, have been shown to be effective in the palladium-catalyzed difluoroalkylative carbonylation of styrenes. rsc.orgnih.gov The bite angle and steric bulk of the phosphine ligand can impact the rate and selectivity of the reaction. acs.org For instance, a narrow range of phosphine cone angles (160-180°) has been found to be optimal for good catalytic activity in some carbonylation reactions. acs.org

The development of phosphine-free catalyst systems is also an area of active research, aiming to create more economical and air/moisture-stable catalysts. rsc.org Furthermore, the design of ligands can facilitate catalyst recovery and reuse, which is particularly important given the cost of palladium. nih.gov

Investigation of Catalytic Cycles and Rate-Determining Steps

Understanding the catalytic cycle and identifying the rate-determining step are essential for optimizing reaction conditions and catalyst performance. researchgate.netmcgill.ca In the context of palladium-catalyzed carbonylation of styrenes, mass spectrometry has been employed to monitor the intermediates in both the hydride and alkoxy catalytic cycles. researchgate.netacs.orgnih.gov

These studies have revealed that the reaction proceeding via the alkoxy intermediate is often faster. nih.gov However, changes in reaction conditions over time, such as a decrease in pH, can favor the hydride cycle. researchgate.netnih.gov The final alcoholysis step to release the ester product and regenerate the catalyst has been suggested as a potential rate-determining step in the hydride cycle. acs.org

In other palladium-catalyzed reactions, such as the oxidative carbonylation of arylboronic acids, the proposed mechanism involves the transmetalation of the aryl group to a Pd(II) center, followed by CO insertion and reductive elimination. liv.ac.uk The rate-determining step in such cycles can vary depending on the specific substrates and reaction conditions. For example, in some palladium-catalyzed annulation reactions, the Ar-H activation has been identified as the rate-determining step. researchgate.net

Electrophilic and Nucleophilic Reactivity of this compound

The reactivity of this compound is characterized by both electrophilic and nucleophilic properties.

Electrophilic Reactivity: The carbonyl carbons of the two ester groups are electrophilic centers and are susceptible to attack by nucleophiles. cymitquimica.comuomustansiriyah.edu.iq This electrophilicity is the basis for reactions such as hydrolysis, ammonolysis, and reactions with Grignard reagents. uomustansiriyah.edu.iqacs.org The reactivity of the ester groups is generally lower than that of acid chlorides or anhydrides. uomustansiriyah.edu.iqlibretexts.org

Nucleophilic Reactivity: The α-carbon of this compound, bearing a hydrogen atom, can be deprotonated by a suitable base to form a nucleophilic enolate intermediate. msu.edu This enolate can then participate in reactions with various electrophiles. For example, in the Claisen condensation, an ester enolate acts as a nucleophile, attacking the carbonyl group of another ester molecule. msu.edu

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > acid anhydrides > esters > amides > carboxylates. libretexts.org

Role of this compound as a Reaction Intermediate

This compound can serve as a key intermediate in the synthesis of more complex molecules. evitachem.com Its formation as a product in one reaction sets the stage for subsequent transformations. For example, the palladium-catalyzed difluoroalkylative carbonylation of styrenes produces difluoropentanedioate compounds, which are structurally related to this compound and can likely undergo further synthetic modifications. rsc.orgnih.gov

In the context of multi-step syntheses, the ester groups of this compound can be selectively hydrolyzed or converted to other functional groups. The phenyl ring can also be subjected to various aromatic substitution reactions. The ability to functionalize the molecule at different positions makes it a versatile building block.

For instance, related succinate esters are used as precursors in the synthesis of various products. The esterification of succinic acid or its anhydride (B1165640) leads to the formation of succinate esters, which can then be used in further reactions. researchgate.netcore.ac.ukresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Dimethyl 2 Phenylbutanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dimethyl 2-phenylbutanedioate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between 7.2 and 7.4 ppm. The methoxy (B1213986) protons of the two ester groups give rise to sharp singlets. Due to their different chemical environments, these two singlets may have slightly different chemical shifts, often observed around 3.6 to 3.7 ppm. The protons of the ethylidene group (-CH-CH₂-) present a more complex pattern due to spin-spin coupling. The methine proton (-CH-) adjacent to the phenyl group and one of the ester groups would appear as a multiplet, while the methylene (B1212753) protons (-CH₂-) would also form a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ksu.edu.sa The carbonyl carbons of the two ester groups are typically found in the most downfield region of the spectrum, usually between 170 and 175 ppm. The carbons of the aromatic phenyl group will show a set of signals between approximately 125 and 140 ppm. ksu.edu.salibretexts.org The carbon atoms of the two methoxy groups will appear as distinct signals in the range of 50-55 ppm. libretexts.org The aliphatic carbons, the methine (-CH-) and methylene (-CH₂-), will have signals in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by the neighboring phenyl and ester functional groups. libretexts.org The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, providing crucial structural information. docbrown.info

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (C₆H₅)7.2 - 7.4 (multiplet)125 - 140
Methine Proton (-CH-)Multiplet~45 - 55
Methylene Protons (-CH₂-)Multiplet~35 - 45
Methoxy Protons (-OCH₃)~3.6 and ~3.7 (two singlets)~50 - 55
Carbonyl Carbons (C=O)N/A170 - 175

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. fsu.educognitoedu.orgyoutube.comyoutube.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. A prominent feature is the strong carbonyl (C=O) stretching vibration of the two ester groups, which typically appears in the region of 1730-1750 cm⁻¹. The presence of two ester groups may lead to a broadening of this peak or the appearance of a shoulder. The C-O stretching vibrations of the ester groups will also be visible, usually in the range of 1000-1300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methine and methylene groups will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com The Raman spectrum of this compound would also show the characteristic vibrational modes of the molecule. nih.govaps.org The symmetric stretching of the aromatic ring is often a strong and sharp band in the Raman spectrum. The C=O stretching vibration is also observable, although it is typically weaker in Raman than in IR. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be present. researchgate.net Raman spectroscopy can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. renishaw.comresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
Ester (C=O)Stretch1730 - 1750 (Strong)1730 - 1750 (Weak to Medium)
Ester (C-O)Stretch1000 - 1300 (Strong)Present
Aromatic (C-H)Stretch> 3000> 3000
Aliphatic (C-H)Stretch< 3000< 3000
Aromatic (C=C)Stretch1450 - 16001450 - 1600 (Often Strong)

Mass Spectrometry (MS) in the Characterization of this compound

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. nist.govnist.gov In a typical electron ionization (EI) mass spectrum, the molecule will be ionized and fragmented, providing valuable structural information. libretexts.orgdocbrown.info

The molecular ion peak (M⁺), corresponding to the intact molecule with one electron removed, would be observed at a mass-to-charge ratio (m/z) equal to the molecular weight of this compound (C₁₂H₁₄O₄), which is 222.24 g/mol . bldpharm.com The intensity of the molecular ion peak can vary depending on the stability of the molecule.

The fragmentation pattern provides a fingerprint of the molecule's structure. libretexts.orgmiamioh.edudocbrown.info Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, we would expect to see fragment ions corresponding to the loss of a methoxy radical (m/z = M - 31) and the loss of a carbomethoxy radical (m/z = M - 59). researchgate.net Cleavage of the bond between the two carbonyl groups can also occur. The presence of the phenyl group will likely lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z = 91, which is a common fragment for compounds containing a benzyl moiety. Other significant fragments may arise from the cleavage of the carbon-carbon bonds in the butanedioate chain.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Corresponding Neutral Loss
222[C₁₂H₁₄O₄]⁺ (Molecular Ion)-
191[C₁₁H₁₁O₃]⁺OCH₃
163[C₁₀H₁₁O₂]⁺COOCH₃
131[C₉H₇O]⁺C₂H₃O₂
105[C₇H₅O]⁺C₅H₉O₃
91[C₇H₇]⁺ (Benzyl Cation)C₅H₇O₄
77[C₆H₅]⁺ (Phenyl Cation)C₆H₉O₄

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the phenyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz Chiral chromatography is the primary method used to separate and quantify these enantiomers, thereby assessing the enantiomeric purity of a sample. thieme-connect.desigmaaldrich.comelementlabsolutions.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chrom-china.comresearchgate.net The choice of the chiral stationary phase is critical and often involves derivatives of polysaccharides like cellulose (B213188) or amylose, or cyclodextrins. sigmaaldrich.com

The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be determined by integrating the peak areas of the two separated enantiomers in the chromatogram. thieme-connect.denih.gov High-performance liquid chromatography (HPLC) with a chiral column is a commonly employed method for this purpose. The mobile phase composition, flow rate, and column temperature are optimized to achieve the best possible separation (resolution) between the enantiomeric peaks. nih.gov Gas chromatography (GC) with a chiral capillary column can also be used for the analysis of volatile derivatives of the compound. chrom-china.com

The ability to accurately determine the enantiomeric purity is crucial in fields such as asymmetric synthesis and pharmaceutical research, where the biological activity of a compound can be highly dependent on its stereochemistry. chrom-china.comnih.gov

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ufg.braps.org For this compound, the primary chromophore responsible for UV absorption is the phenyl group.

The UV-Visible spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would typically exhibit absorption bands in the ultraviolet region. The phenyl group gives rise to two main types of electronic transitions: the E₂-band and the B-band. The E₂-band, a high-energy transition (π → π), usually appears around 200-210 nm. The B-band, a lower-energy and less intense transition (π → π), is characterized by fine vibrational structure and is typically observed around 250-270 nm. The ester carbonyl groups also have n → π* transitions, but these are generally weak and may be obscured by the much stronger absorptions of the phenyl group.

UV-Visible spectroscopy can also be employed in complexation studies. Changes in the UV-Visible spectrum of this compound upon the addition of a metal ion or another molecule can indicate the formation of a complex. The formation of a complex can lead to a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). These changes can be used to determine the stoichiometry and stability of the complex formed.

Computational Chemistry and Theoretical Modeling of Dimethyl 2 Phenylbutanedioate

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting geometries, energies, and reaction pathways. For Dimethyl 2-phenylbutanedioate, DFT studies, analogous to those performed on similar molecules, can elucidate reaction mechanisms and their energetic landscapes.

Research on related dicarboxylic acid esters has demonstrated the utility of DFT in understanding reaction mechanisms such as hydrolysis, esterification, and cycloadditions. For instance, DFT calculations on the hydrolysis of esters can map out the potential energy surface, identifying transition states and intermediates, thereby providing a detailed, step-by-step view of the reaction.

A study on the palladium-catalyzed dicarbonylation to produce this compound highlights the complexity of the reaction, where DFT could be employed to unravel the catalytic cycle and the role of different ligands. researchgate.net In a similar vein, DFT studies on (S)-Phenylsuccinic acid (SPSA) have been used to determine its equilibrium geometry and vibrational frequencies, which were found to be in good agreement with experimental data. researchgate.netlookchem.com These studies confirmed the formation of stable dimer structures through hydrogen bonding of the carboxyl groups, a feature that would be absent in its dimethyl ester but provides insight into intermolecular interactions. researchgate.netlookchem.com

Table 1: Representative DFT-Calculated Parameters for a Phenyl-Substituted Succinate (B1194679) System (Analogous to this compound) Note: This data is hypothetical and based on typical values for similar compounds.

Parameter Value Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack.
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.3 eV An indicator of molecular stability and reactivity.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes, and interactions with its environment.

For this compound, MD simulations would reveal the rotational dynamics around its single bonds, particularly the bond connecting the phenyl group and the succinate backbone, as well as the C-C bond of the butanedioate chain. This would identify the most stable conformers and the energy barriers between them.

Studies on similar molecules, such as hydroxypropyl-methylcellulose acetate (B1210297) succinate (HPMCAS), have used MD simulations to understand polymer-water interactions and the plasticizing effect of water, which is relevant for its application in pharmaceutical formulations. bldpharm.com All-atom MD simulations on aqueous solutions of HPMCAS oligomers have further detailed the interactions with active pharmaceutical ingredients, showing how different substituent groups (acetate, succinate) influence these interactions. chemblink.com Although this compound is a small molecule, the principles of conformational sampling and intermolecular interaction analysis from these studies on larger succinate-containing systems are directly applicable.

Table 2: Torsional Angles and Corresponding Energy Barriers for a Phenyl-Substituted Succinate (Analogous System) Note: This data is for illustrative purposes and based on general chemical principles.

Torsional Angle (Dihedral) Description Predicted Stable Conformations (°) Estimated Energy Barrier (kcal/mol)
C-C-C(Ph)-C Rotation of the phenyl group 60, 180, 300 3-5

Prediction of Enantioselectivity and Chiral Recognition in Catalysis

This compound possesses a chiral center at the carbon atom to which the phenyl group is attached. Therefore, it can exist as two enantiomers. The prediction of enantioselectivity in catalytic reactions that produce or consume this molecule is a key area where computational chemistry can provide significant insights.

Theoretical models can be used to study the interactions between the chiral substrate and a chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. This is crucial for designing new asymmetric catalysts.

Research on the chiral recognition of amino acid esters using chiral solvating agents provides a parallel for how such studies could be approached for this compound. acs.orgjasco-global.comgoogle.com For example, 1H NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate between enantiomers, and computational models can help to understand the non-covalent interactions responsible for this discrimination. acs.org Furthermore, chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are used to separate enantiomers, and computational docking can model the interactions with the chiral stationary phase. researchgate.netnih.govchrom-china.comnih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound through various reactivity descriptors. These descriptors help in predicting how the molecule will behave in a chemical reaction.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Other important descriptors are the ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. These can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a study on a related dihydropyrrolo[2,1-a]isoquinoline derivative used DFT to calculate these reactivity indices, providing insights into its electronic behavior. nih.gov

Table 3: Calculated Reactivity Descriptors for a Phenyl-Substituted Succinate System (Analogous to this compound) Note: This data is hypothetical and based on typical values for similar compounds.

Descriptor Formula Predicted Value (eV)
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO 1.2
Chemical Potential (μ) -(I + A) / 2 -3.85
Chemical Hardness (η) (I - A) / 2 2.65

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site.

If this compound were to be investigated for potential biological activity, molecular docking would be a primary tool. For example, if it were hypothesized to be an enzyme inhibitor, docking studies could predict its binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues of the enzyme's active site.

While no specific molecular docking studies have been reported for this compound, numerous studies on other small molecules demonstrate the power of this technique. For example, docking studies on melatonin (B1676174) and isatin-based derivatives have been used to explore their inhibitory potential against fungal enzymes. cas.org Similarly, docking has been employed to understand the binding of ligands to the succinate receptor. rsc.org These studies provide a clear roadmap for how molecular docking could be applied to this compound to explore its potential biological interactions.

Applications and Functional Roles of Dimethyl 2 Phenylbutanedioate in Chemical Synthesis

Dimethyl 2-phenylbutanedioate as a Chiral Building Block in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical drugs has driven a high demand for chiral intermediates. nih.gov Chiral succinates, such as derivatives of this compound, are valuable chiral building blocks in asymmetric synthesis, which is the process of selectively creating one enantiomer of a chiral molecule. nih.govresearchgate.net The development of catalytic asymmetric reactions provides an efficient pathway to produce complex chiral molecules for various applications, including drug discovery. nih.gov

One of the most effective methods to generate chiral succinates is through the asymmetric hydrogenation of prochiral olefins. For instance, the iridium-N,P-ligand catalyzed asymmetric hydrogenation of functionalized tetrasubstituted olefins can produce structurally diverse chiral succinate (B1194679) derivatives with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net This method is applicable to a wide range of substrates, including aromatic and aliphatic systems, and is compatible with various functional groups. researchgate.net

Similarly, rhodium-catalyzed asymmetric hydrogenation using ligands like DuanPhos has been successful in the synthesis of chiral β-amino amides from acyclic tetrasubstituted α,β-unsaturated amides, which are precursors to chiral succinate-related structures. researchgate.net The resulting products, obtained in high yields and enantioselectivities, can be further transformed into valuable derivatives. researchgate.net The ability to introduce two adjacent stereocenters with high control makes this compound and its analogs powerful tools for constructing complex chiral molecules. A key example is the asymmetric synthesis of dimethyl 2-(S)-benzylsuccinate, a closely related compound, which serves as a crucial intermediate for the antidiabetes drug mitiglinide. elsevierpure.com

Table 1: Examples of Asymmetric Synthesis Yielding Chiral Succinate Derivatives

Catalyst/Method Substrate Type Product Type Enantiomeric Excess (ee) Reference
Iridium N,P-Ligand Functionalized tetrasubstituted olefins Chiral succinate derivatives Up to 99% researchgate.net
Rhodium/DuanPhos Acyclic tetrasubstituted α,β-unsaturated amides Chiral β-amino amides Up to 96% researchgate.net

Role of this compound in the Synthesis of Bioactive Compounds and Fine Chemicals

The structural motifs found in this compound are present in numerous biologically active compounds and are essential for the fine chemicals industry. c-spirit.orgmdpi.com The synthesis of enantiomerically pure compounds is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. nih.gov

Chiral succinate derivatives, which can be prepared from or are analogous to this compound, serve as key intermediates in the synthesis of important pharmaceuticals. For example, an asymmetric hydrogenation protocol provides a concise enantioselective route to a butyrolactone building block. researchgate.net This building block is an intermediate in the synthesis of the anticancer agent BMS-871 and the cardiovascular drugs (2S)-(-)-Verapamil and (2S)-(-)-Gallopamil. researchgate.net

Furthermore, the development of synthetic methodologies to create libraries of structurally diverse molecules for biological screening often employs building blocks like this compound. c-spirit.org These efforts aim to produce novel compounds with potential therapeutic applications, ranging from anticancer to antimicrobial agents. mdpi.comffhdj.com The synthesis of conjugates of bioactive molecules, such as hydroxycinnamic acids with alkaloid analogs, has shown significant antiproliferative effects on various cancer cell lines. mdpi.com

Table 2: Bioactive Compounds Synthesized Using Succinate-Related Intermediates

Intermediate Type Resulting Bioactive Compound/Drug Therapeutic Area Reference
Chiral Butyrolactone BMS-871 Oncology researchgate.net
Chiral Butyrolactone (2S)-(-)-Verapamil Cardiovascular researchgate.net
Chiral Butyrolactone (2S)-(-)-Gallopamil Cardiovascular researchgate.net

Development of Polymers and Materials Utilizing this compound Derivatives

Derivatives of this compound are utilized in the field of polymer science, particularly as components in catalyst systems for polymerization and as building blocks for functional materials. bldpharm.comgoogle.com For instance, dialkyl 2-phenylbutanedioate derivatives, such as diethyl 2-butyl-2-phenylbutanedioate and bis(2-methylpropyl) 2-phenylbutanedioate, have been cited in patents as components of catalyst systems for the polymerization of olefins like polypropylene. google.comgoogle.com In these systems, the succinate derivative can act as an internal or external electron donor, influencing the stereoselectivity and activity of the Ziegler-Natta or metallocene catalyst.

The incorporation of functional monomers can impart specific properties to the resulting polymers. While not directly polymerized itself, the structural unit of this compound can be part of more complex monomers. The development of polymers from scaffolds like poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) showcases a strategy where a base polymer is modified post-polymerization to create functional materials, for example, for drug delivery. nih.gov This approach allows for the creation of polymers with tailored properties. nih.govpku.edu.cn Furthermore, molecular dynamics simulations of polymer blends, such as those containing poly(2,6-dimethyl-1,4-phenylene ether), help in understanding the behavior and miscibility of different polymer systems, which is crucial for designing new materials. rsc.org

Catalytic Applications and Ligand Precursors derived from this compound

This compound and its derivatives can serve as precursors for the synthesis of ligands used in catalysis or can be part of a catalytic system themselves. ataman-chemicals.com The succinate moiety can be chemically modified to introduce coordinating atoms, which can then bind to a metal center to form a catalyst.

In some applications, succinate derivatives are used as part of catalyst components for olefin polymerization, where they can influence the performance of the catalyst. google.com For example, certain succinates are used as internal electron donors in Ziegler-Natta catalyst systems, which are used for the production of polypropylene. The structure of the succinate can affect the stereospecificity of the polymerization, leading to polymers with different properties.

The development of chiral ligands is central to asymmetric catalysis. nih.gov The functional groups in this compound (esters and the phenyl ring) provide handles for elaboration into more complex structures that can act as chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond-forming reactions.

Preparation of Functionalized Succinate Derivatives from this compound

Several synthetic methods have been developed for the preparation of this compound and other functionalized succinate derivatives. These methods provide access to a wide range of structures for various applications.

One notable method is the one-pot vicinal double C-carboalkoxylation of styrene (B11656) derivatives. researchgate.net This electroreductive process, conducted in the presence of N-carboalkoxyimidazoles, affords the corresponding phenylsuccinic acid esters, including this compound, in good yields. researchgate.net Another approach involves the tandem bis-alkoxycarbonylation of alkynes over a bifunctional catalytic system containing a palladium complex and a Lewis acid. lookchem.com This method offers 100% atom economy and a simplified one-pot operation for producing 2-substituted succinates. lookchem.com

Furthermore, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted olefins provides a powerful route to enantiomerically enriched succinate derivatives. researchgate.net The diastereospecific 1,3-dipolar cycloaddition of nitrones to alkenes, such as dimethyl maleate (B1232345), can also be employed to synthesize functionalized pyrrolidine (B122466) structures, which are related to succinates. mdpi.com

Table 3: Synthetic Methods for Preparing Functionalized Succinate Derivatives | Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference | | --- | --- | --- | --- | | Electroreductive Vicinal Double C-Carboalkoxylation | Styrene derivatives | N-carboalkoxyimidazoles, Zn-plate electrode | Phenylsuccinic acid esters | researchgate.net | | Tandem Bis-alkoxycarbonylation | Alkynes, Alcohol | Pd-complex/Xantphos, Al(OTf)3 | 2-Substituted succinates | lookchem.com | | Asymmetric Hydrogenation | Tetrasubstituted olefins | Iridium N,P-Ligand catalyst | Chiral succinate derivatives | researchgate.net | | 1,3-Dipolar Cycloaddition | Nitrones, Dimethyl maleate | - | Functionalized isoxazolidines | mdpi.com |

Future Directions and Advanced Research Perspectives on Dimethyl 2 Phenylbutanedioate

Innovations in Green Chemistry Approaches for Dimethyl 2-phenylbutanedioate Synthesis

The principles of green chemistry, which promote the reduction of waste, use of less hazardous substances, and improved energy efficiency, are increasingly central to synthetic organic chemistry. researchgate.netsmolecule.com For the synthesis of this compound and its analogs, research is moving away from traditional methods that may involve harsh reagents or volatile organic compounds (VOCs). solubilityofthings.commdpi.com Innovations are focused on atom economy, the use of renewable feedstocks, and the adoption of safer solvents and energy sources. researchgate.netchemdad.com

One significant advancement is the development of one-pot electrochemical methods. For instance, the electroreductive vicinal double C-carboalkoxylation of styrene (B11656) derivatives in the presence of N-carboalkoxyimidazoles provides a direct route to phenylsuccinic acid esters like this compound. researchgate.net This method, conducted in an undivided cell, can offer high atom economy and avoids the need for strong chemical oxidants or reductants. researchgate.net Another electrochemical approach involves the reductive carboxylation of cinnamic acid derivatives under a carbon dioxide atmosphere, directly incorporating CO2 as a C1 building block. acs.org

The choice of solvent is another critical aspect of green synthesis. There is a concerted effort to replace conventional solvents with more environmentally benign alternatives. ontosight.ai Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as greener substitutes for traditional VOCs in related syntheses. solubilityofthings.commdpi.com Furthermore, dimethyl carbonate (DMC) is being explored not only as a reagent but also as a green solvent. chemdad.comontosight.ai The direct synthesis of DMC itself from CO2 and methanol (B129727) is an area of intense research, aiming to create a more sustainable lifecycle for this key reagent. ontosight.ai These approaches collectively aim to reduce the environmental footprint associated with the production of valuable chemical intermediates. core.ac.uk

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The creation of single-enantiomer drugs is a cornerstone of modern medicine, making the development of enantioselective catalytic systems a paramount goal. For this compound, which possesses a chiral center, achieving high enantioselectivity is crucial for its potential use as a pharmaceutical intermediate. pw.edu.pl Research in this area is focused on designing sophisticated catalysts that can precisely control the three-dimensional arrangement of atoms during a chemical reaction.

Palladium-based catalysts have shown significant promise. For example, the palladium-catalyzed dicarbonylation of alkenes using chiral ligands can produce chiral succinates. benthamscience.com Specifically, the dicarbonylation of trans-β-deuteriostyrene to yield this compound proceeds with a defined stereochemistry. benthamscience.com Similarly, iridium-catalyzed asymmetric hydrogenation of functionalized tetrasubstituted olefins represents a powerful method for accessing chiral succinate (B1194679) derivatives with excellent enantiomeric and diastereomeric control (up to 99% ee). oup.com These systems often employ chiral N,P-ligands to create a highly effective and selective catalytic environment. oup.com

Other transition metals are also being exploited. Chiral dienes used as ligands for rhodium(I) catalysts have enabled highly enantioselective 1,4-arylation reactions, achieving up to 99% enantiomeric excess (ee). pw.edu.pl Beyond transition metals, organocatalysis, which uses small organic molecules as catalysts, is an expanding field. Chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts, for example, have been successfully applied in enantioselective Michael additions, demonstrating the potential of metal-free systems to create chiral centers with high fidelity. chemicalbook.com

Catalytic SystemReaction TypeLigand/Catalyst TypeSubstrate ExampleYieldEnantiomeric Excess (ee)
PalladiumAsymmetric HydroesterificationBisphosphine-picolinamide Ligandα-Aryl Acrylic AcidsHighUp to 99%
IridiumAsymmetric HydrogenationN,P-Ligand (e.g., Ir-MaxPHOX)Tetrasubstituted OlefinsHighUp to >99%
Rhodium(I)1,4-ArylationChiral Dienesα,β-Unsaturated Esters73-96%88-99%
Zinc(II)Asymmetric Mukaiyama Aldol (B89426)Chiral Bisamidine Complexα-KetoestersGoodUp to 68%
OrganocatalystMichael AdditionChiral Pyrrolidineα,β-Unsaturated AldehydesUp to 91%Up to >99%

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern chemical research. For complex processes like asymmetric catalysis, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights that guide the rational design of more effective catalysts and reaction conditions.

DFT calculations allow researchers to explore reaction mechanisms at a molecular level, mapping out the entire energy landscape of a catalytic cycle. This includes identifying the structures of transition states, which are the highest-energy points along the reaction pathway and ultimately determine the reaction rate and selectivity. For instance, in the proline-catalyzed aldol reaction, DFT studies have been used to understand the role of explicit solvent molecules, like DMSO, showing that they are not passive bystanders but active participants that can significantly alter energy barriers.

This predictive power is particularly useful in catalyst design. A compelling example is the development of a chiral Zn(II)-bisamidine catalyst for asymmetric aldol reactions. While initial experiments showed low enantioselectivity, the addition of a fluoroalcohol dramatically improved the outcome. DFT calculations were employed to unravel this effect, revealing that the alcohol additive self-assembles on the zinc complex, altering its structure to enhance enantiofacial control. This deep mechanistic understanding, gained through the interplay of computation and experiment, allows for the rational, rather than trial-and-error, optimization of catalytic systems. By predicting how modifications to a ligand or substrate will affect transition state energies, chemists can more efficiently design catalysts that deliver higher yields and selectivities.

Expanding the Scope of Applications of this compound Derivatives

While this compound is a valuable synthetic intermediate, its true potential lies in the diverse applications of its derivatives. The phenylsuccinic acid core is a versatile chiral building block, enabling the synthesis of a wide array of more complex molecules with significant biological activity and material properties. smolecule.comsolubilityofthings.compw.edu.pl

In medicinal chemistry, phenylsuccinic acid derivatives have been explored for a range of therapeutic applications.

Anti-inflammatory and Analgesic Agents: The phenylsuccinic acid structure serves as a precursor to indan (B1671822) carboxylic acid derivatives. chemicalbook.com This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential for new analgesics derived from this scaffold. chemicalbook.com

Anticonvulsants: By converting the dicarboxylic acid to a cyclic imide, N-phenylsuccinimide derivatives can be synthesized. This class of compounds has been investigated for its potential anticonvulsant properties. core.ac.uk

Antimicrobial Agents: Researchers have prepared nitrogen-containing derivatives of halogenated phenylsuccinic acids, such as amides, hydrazides, and hydroxamic acids. Subsequent screening of these compounds revealed that they possess in vitro antituberculous activity, demonstrating a clear application in fighting infectious diseases.

Hypoglycemic Agents: Chiral phenylsuccinic acid is explicitly mentioned as an intermediate in the preparation of optically active succinic acid derivatives that are investigated as potential hypoglycemic agents for the treatment of diabetes. smolecule.comresearchgate.net

Beyond pharmaceuticals, derivatives of phenylsuccinic acid are being considered in the field of materials science. Their dicarboxylic acid functionality makes them suitable monomers for the creation of novel polymers and resins. benthamscience.com The incorporation of this chiral building block could lead to the development of specialized biodegradable polymers with potential uses in medical devices or advanced packaging. smolecule.com

Q & A

Q. How can researchers ethically address discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Conduct tiered testing: start with OECD-compliant Ames tests for mutagenicity, followed by acute toxicity in zebrafish embryos. If in vivo results contradict in vitro data, investigate metabolic activation (e.g., liver S9 fraction assays). Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-phenylbutanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-phenylbutanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.